Cas no 1806927-29-6 (6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde)

6-(ジフルオロメチル)-3-フルオロ-2-ヨードピリジン-4-カルボキシアルデヒドは、高度に官能基化されたピリジン誘導体です。この化合物は、2位のヨード基と4位のアルデヒド基を有し、さらに6位にジフルオロメチル基、3位にフッ素原子が導入された特異な構造を特徴とします。これらの反応性に富む官能基により、医農薬中間体や材料科学分野での多様な変換反応が可能です。特に、パラジウムカップリング反応やアルデヒドを起点とした縮合反応への適用性が高く、複雑なヘテロ環化合物の合成において重要なビルディングブロックとしての価値を有します。フッ素原子の導入により、代謝安定性や脂溶性の向上も期待されます。

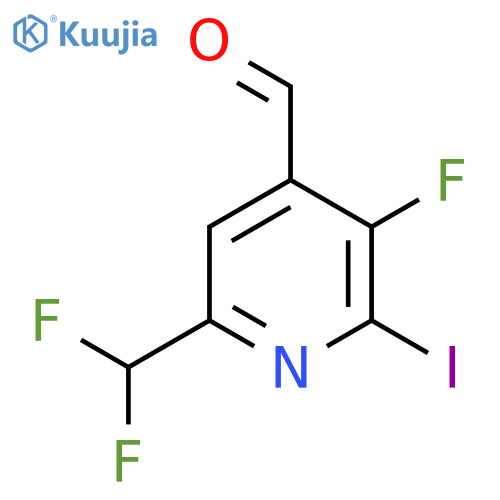

1806927-29-6 structure

商品名:6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde

CAS番号:1806927-29-6

MF:C7H3F3INO

メガワット:301.004504442215

CID:4882578

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde

-

- インチ: 1S/C7H3F3INO/c8-5-3(2-13)1-4(6(9)10)12-7(5)11/h1-2,6H

- InChIKey: BFGZLJZYQKSHOI-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(C=O)=CC(C(F)F)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 1.8

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035449-500mg |

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |

1806927-29-6 | 95% | 500mg |

$1,634.45 | 2022-03-31 | |

| Alichem | A029035449-1g |

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |

1806927-29-6 | 95% | 1g |

$2,837.10 | 2022-03-31 | |

| Alichem | A029035449-250mg |

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |

1806927-29-6 | 95% | 250mg |

$1,058.40 | 2022-03-31 |

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1806927-29-6 (6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量